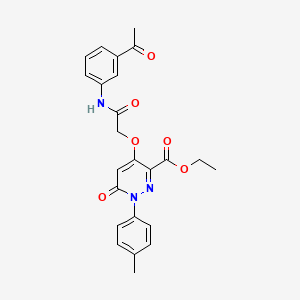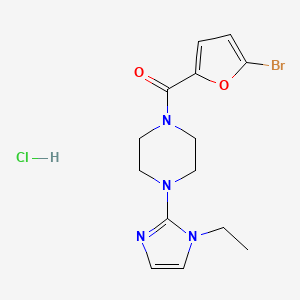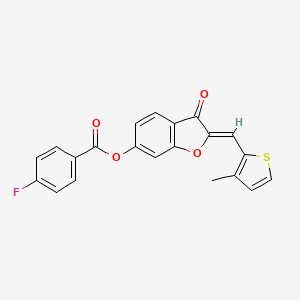![molecular formula C22H24ClN3O6S B2855626 [(5-chloro-2-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanoate CAS No. 896704-24-8](/img/structure/B2855626.png)
[(5-chloro-2-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(5-chloro-2-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiadiazine ring, a carbamoyl group, and a butanoate ester. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(5-chloro-2-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanoate typically involves multiple steps, starting from readily available precursors. One possible synthetic route is as follows:
-
Formation of the Benzothiadiazine Ring: : The benzothiadiazine ring can be synthesized by reacting 2-aminobenzenesulfonamide with a suitable aldehyde under acidic conditions. This reaction forms the 1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine core.
-
Introduction of the Carbamoyl Group: : The carbamoyl group can be introduced by reacting 5-chloro-2-methoxyaniline with phosgene or a suitable carbamoyl chloride derivative under controlled conditions.
-
Esterification: : The final step involves the esterification of the intermediate product with 3,3-dimethylbutanoic acid in the presence of a suitable catalyst, such as sulfuric acid or a Lewis acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
[(5-chloro-2-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanoate can undergo various chemical reactions, including:
-
Oxidation: : The compound may be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro or methoxy groups.
科学研究应用
-
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
-
Biology: : The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
-
Medicine: : Potential medicinal applications include the development of new drugs for the treatment of diseases, particularly those involving inflammation or cancer.
-
Industry: : The compound can be used in the development of new industrial chemicals, such as surfactants, polymers, and specialty chemicals.
作用机制
The mechanism of action of [(5-chloro-2-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanoate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:
-
Enzyme Inhibition: : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
-
Receptor Binding: : The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
-
Pathway Modulation: : The compound may affect various biochemical pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.
相似化合物的比较
[(5-chloro-2-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanoate can be compared with other similar compounds to highlight its uniqueness:
-
This compound: : Unique due to the presence of both the benzothiadiazine ring and the butanoate ester, which may confer distinct chemical and biological properties.
-
[(5-chloro-2-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-3,3-dimethylpropanoate: : Similar structure but with a propanoate ester instead of a butanoate ester, potentially leading to different reactivity and biological activity.
-
[(5-chloro-2-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-3,3-dimethylpentanoate: : Similar structure but with a pentanoate ester, which may affect its solubility and pharmacokinetic properties.
By comparing these compounds, researchers can gain insights into the structure-activity relationships and optimize the properties of this compound for specific applications.
属性
IUPAC Name |
[2-(5-chloro-2-methoxyanilino)-2-oxoethyl] 4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O6S/c1-22(2,11-19-24-15-6-4-5-7-18(15)33(29,30)26-19)12-21(28)32-13-20(27)25-16-10-14(23)8-9-17(16)31-3/h4-10H,11-13H2,1-3H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNARIDBXBCCHPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=NS(=O)(=O)C2=CC=CC=C2N1)CC(=O)OCC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[3-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide](/img/structure/B2855543.png)
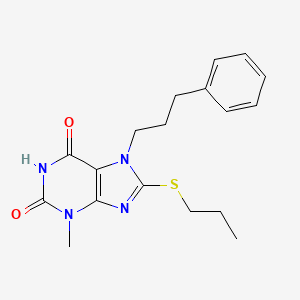
![Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2855546.png)
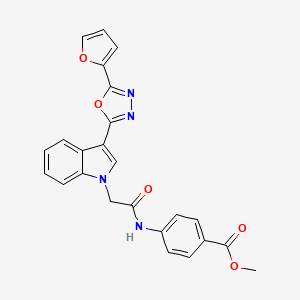
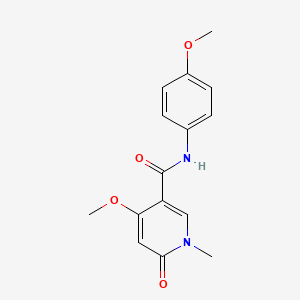
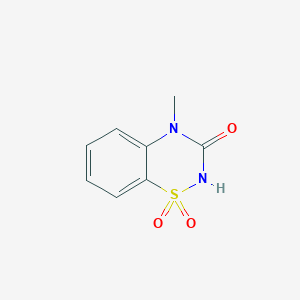
![5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B2855550.png)
![7-Azaspiro[2.5]oct-1-ene;hydrochloride](/img/structure/B2855552.png)

![3-fluoro-4-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2855556.png)

